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Introduction

Galectin-4, a tandem-repeat galectin, plays a crucial role in a variety of biological processes,

including cell adhesion, protein trafficking, and intestinal inflammation.[1][2] It is predominantly

expressed in the epithelial cells of the alimentary tract.[3] Galectin-4 is characterized by the

presence of two distinct carbohydrate recognition domains (CRDs), an N-terminal domain

(CRD1 or Gal-4N) and a C-terminal domain (CRD2 or Gal-4C), connected by a peptide linker.

[1][4] These two domains exhibit different binding preferences for various β-galactoside-

containing glycans, contributing to Galectin-4's diverse functions.[1][4] This guide provides a

comprehensive overview of the binding affinities of Galectin-4 to its various ligands, the

experimental protocols used to determine these affinities, and a generalized workflow for such

studies.

Note on "Galectin-4-IN-3": Extensive searches for a specific inhibitor or molecule designated

"Galectin-4-IN-3" did not yield any results. The following data and methodologies pertain to the

binding of Galectin-4 to its known carbohydrate ligands.

Quantitative Data on Binding Affinity
The binding affinity of Galectin-4 and its individual CRDs to a range of carbohydrate ligands

has been determined using various biophysical techniques. The dissociation constant (Kd) is a

common measure of binding affinity, with a lower Kd value indicating a higher binding affinity.

The following table summarizes the reported Kd values for Galectin-4 and its domains with

different ligands.
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Ligand
Galectin
Domain

Kd (M)
Experimental
Method

Reference

SO3-→3core 1-

O-Bn
CRD2 2.0 x 10-6 Not Specified [1]

SO3-

→3Galβ1→3Gal

NAc-O-Bn

Full-length 3.4 x 10-6
Surface Plasmon

Resonance
[5][6]

SO3-→3core 1-

O-Bn
CRD1 2.3 x 10-5 Not Specified [1]

Core 1 and C-2'

or -3'-substituted

lactose, type 1,

and type 2 with

α-fucose, α-

GalNAc, or

sulfate

Full-length
5 x 10-5 - 3 x 10-

4

Surface Plasmon

Resonance
[6]

Fucα1→2-

Galβ1→3GlcNAc

β1→3Galβ1→4G

lc

CRD1 8.9 x 10-5 Not Specified [1]

Tetrasaccharides Gal-4N 10-5 - 10-4 NMR [3]

Fucα1→2-

Galβ1→3GlcNAc

β1→3Galβ1→4G

lc

CRD2 1.2 x 10-4 Not Specified [1]

Blood Group

Antigen A
Gal-4C 7.5 x 10-5

Fluorescence

Anisotropy
[4]

Blood Group

Antigen A
Gal-4N 1.64 x 10-4

Fluorescence

Anisotropy
[4]

Pentasaccharide

s
Gal-4N 10-4 - 10-3 NMR [3]
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Lactose, Type 1,

and Type 2
Full-length ~8 x 10-4

Surface Plasmon

Resonance
[5][6]

Lactose Gal-4N 1.6 x 10-3 NMR [3]

Experimental Protocols
The determination of Galectin-4 binding affinities relies on several key biophysical techniques.

The following sections detail the methodologies commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to study molecular interactions and determine

binding affinities in solution.[3]

1H-15N HSQC-Based Titrations: This method is used to observe changes in the chemical

environment of the protein upon ligand binding. 15N-labeled Galectin-4 is titrated with

increasing concentrations of the carbohydrate ligand, and 1H-15N HSQC spectra are

recorded at each step. The chemical shift perturbations (CSPs) of the protein's backbone

amide signals are monitored. The dissociation constant (Kd) can be calculated by fitting the

CSP data to a binding isotherm.[3]

Saturation Transfer Difference (STD) NMR: STD NMR is used to identify which parts of a

ligand are in close contact with the protein. The protein is selectively saturated with

radiofrequency pulses, and this saturation is transferred to the bound ligand. By comparing

the spectra with and without protein saturation, the binding epitope of the ligand can be

mapped.[3]

Sample Preparation: For NMR experiments, the Galectin-4 protein is typically prepared in a

phosphate-buffered saline (PBS) solution. Depending on the specific experiment, the buffer

may be in D2O or a 90:10 H2O:D2O mixture.[3]

Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during

a binding event. It provides a complete thermodynamic profile of the interaction, including the
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binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). In a typical ITC experiment, a solution of

the ligand is titrated into a solution of Galectin-4, and the resulting heat changes are measured.

Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[6]

Principle: In an SPR experiment, one of the interacting molecules (e.g., Galectin-4) is

immobilized on a sensor chip. A solution containing the other molecule (the analyte) is then

flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a

change in the refractive index at the sensor surface, which is detected as a change in the

SPR signal.

Data Analysis: The binding kinetics (association and dissociation rates) and the equilibrium

binding affinity (Kd) can be determined by analyzing the SPR sensorgram.[6] Inhibition

assays can also be performed to determine the relative binding affinities of different ligands.

[5]

Visualization of Experimental Workflow
The following diagram illustrates a generalized experimental workflow for determining the

binding affinity of Galectin-4 to a carbohydrate ligand.
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Caption: Generalized experimental workflow for determining Galectin-4 binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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